4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide: is an organoboron compound that features a benzothioamide group attached to a dioxaborolane ring. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide typically involves the reaction of 4-bromobenzothioamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or cesium carbonate
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Biaryl or vinyl derivatives
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used in Suzuki-Miyaura cross-coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of biologically active molecules.
Bioconjugation: Used in the modification of biomolecules for imaging or therapeutic purposes.
Industry:
Materials Science: Utilized in the synthesis of advanced materials, such as polymers and electronic devices.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide involves its ability to form stable complexes with various metal catalysts. The dioxaborolane ring can coordinate with palladium or other transition metals, facilitating cross-coupling reactions. The thioamide group can undergo nucleophilic attack, leading to various transformations depending on the reaction conditions.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness:
- Thioamide Group: The presence of the thioamide group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzothioamide distinguishes it from other similar compounds, providing unique reactivity and potential applications in sulfur chemistry.
- Versatility: The compound’s ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-5-9(6-8-10)11(15)18/h5-8H,1-4H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXWTMGASBBNFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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